molecular formula C7H4ClF2NO B13608674 1-(3-Chloropyridin-4-yl)-2,2-difluoroethanone

1-(3-Chloropyridin-4-yl)-2,2-difluoroethanone

Cat. No.: B13608674
M. Wt: 191.56 g/mol
InChI Key: JPQDRMHBHJNOGG-UHFFFAOYSA-N
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Description

1-(3-Chloropyridin-4-yl)-2,2-difluoroethan-1-one is an organic compound characterized by the presence of a pyridine ring substituted with a chlorine atom at the third position and a difluoroethanone group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloropyridin-4-yl)-2,2-difluoroethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloropyridine and 2,2-difluoroethanone.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the difluoroethanone group. A common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the 3-chloropyridine, followed by nucleophilic addition of the difluoroethanone.

    Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-chloropyridin-4-yl)-2,2-difluoroethan-1-one may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropyridin-4-yl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(3-Chloropyridin-4-yl)-2,2-difluoroethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-chloropyridin-4-yl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The difluoroethanone group is particularly important for its reactivity and ability to form stable interactions with target molecules.

Comparison with Similar Compounds

    1-(3-Chloropyridin-4-yl)ethan-1-one: Similar structure but lacks the difluoroethanone group.

    1-(3-Chloropyridin-4-yl)propan-2-ol: Contains a hydroxyl group instead of a ketone.

    1-(3-Chloropyridin-4-yl)methanol: Contains a methanol group instead of a difluoroethanone group.

Uniqueness: 1-(3-Chloropyridin-4-yl)-2,2-difluoroethan-1-one is unique due to the presence of the difluoroethanone group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of fluorinated organic molecules.

Properties

Molecular Formula

C7H4ClF2NO

Molecular Weight

191.56 g/mol

IUPAC Name

1-(3-chloropyridin-4-yl)-2,2-difluoroethanone

InChI

InChI=1S/C7H4ClF2NO/c8-5-3-11-2-1-4(5)6(12)7(9)10/h1-3,7H

InChI Key

JPQDRMHBHJNOGG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(=O)C(F)F)Cl

Origin of Product

United States

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